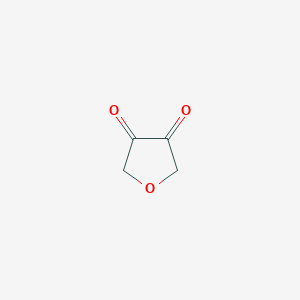

Oxolane-3,4-dione

Description

Structure

3D Structure

Properties

CAS No. |

3129-37-1 |

|---|---|

Molecular Formula |

C4H4O3 |

Molecular Weight |

100.07 g/mol |

IUPAC Name |

oxolane-3,4-dione |

InChI |

InChI=1S/C4H4O3/c5-3-1-7-2-4(3)6/h1-2H2 |

InChI Key |

HYRUMQJHLASEOV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)C(=O)CO1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Oxolane-3,4-dione from Tartaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the production of oxolane-3,4-dione, a valuable heterocyclic compound, from the readily available starting material, tartaric acid. As a direct synthesis is not prominently documented in existing literature, this document details a feasible two-step approach: the oxidation of the vicinal diol functionality of tartaric acid to yield 2,3-dioxosuccinic acid, followed by an intramolecular cyclization via dehydration to form the target this compound. This guide provides a comprehensive overview of the proposed methodology, including detailed experimental protocols for analogous reactions, a summary of relevant quantitative data, and visualizations of the synthetic workflow. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, a five-membered heterocyclic dione, represents a potentially valuable building block in medicinal chemistry and materials science. Its structural features suggest possibilities for further functionalization and incorporation into more complex molecular architectures. Tartaric acid, a naturally occurring and abundant chiral dicarboxylic acid, presents an attractive and sustainable starting material for the synthesis of a variety of organic compounds. This guide proposes a viable, though not yet established, synthetic route to this compound from tartaric acid.

The proposed synthesis involves two key transformations:

-

Oxidation: The conversion of the vicinal diol of tartaric acid (2,3-dihydroxysuccinic acid) into the corresponding α-diketone, 2,3-dioxosuccinic acid.

-

Cyclization: The intramolecular dehydration of 2,3-dioxosuccinic acid to form the cyclic anhydride (B1165640), this compound.

This document will provide in-depth technical details for each of these proposed steps, drawing upon established methodologies for similar chemical transformations.

Proposed Synthetic Pathway

The logical pathway from tartaric acid to this compound is depicted below. The initial step focuses on the oxidation of the secondary alcohol groups, followed by an intramolecular condensation to form the five-membered ring.

Figure 1: Proposed two-step synthesis of this compound from tartaric acid.

Experimental Protocols

While a direct, optimized protocol for the entire synthesis is not available, the following sections provide detailed experimental procedures for analogous reactions that can be adapted for this synthetic route.

Step 1: Oxidation of Tartaric Acid to 2,3-Dioxosuccinic Acid

The oxidation of the vicinal diol of tartaric acid to the corresponding diketone is a critical step. Several methods for the oxidation of 1,2-diols to 1,2-diketones have been reported. One promising approach involves the use of N-bromosuccinimide (NBS) in a suitable solvent.[1]

Illustrative Protocol for Oxidation of a 1,2-Diol to a 1,2-Diketone using NBS: [1]

-

Reaction Setup: A solution of the 1,2-diol (1.0 equivalent) in carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: N-bromosuccinimide (2.2 equivalents) and a catalytic amount of pyridine (B92270) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified duration, typically monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The succinimide (B58015) byproduct is removed by filtration. The filtrate is then washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Characterization of 2,3-Dioxosuccinic Acid: 2,3-Dioxosuccinic acid is a known compound and its properties have been documented.[2][3][4] It is an oxo dicarboxylic acid and an alpha-diketone.[3] In aqueous solutions, it can exist in equilibrium with its hydrate (B1144303) form, dihydroxytartaric acid.[4]

-

Molecular Formula: C₄H₂O₆[3]

-

Molecular Weight: 146.05 g/mol [3]

-

Appearance: Expected to be a crystalline solid.

Step 2: Intramolecular Cyclization of 2,3-Dioxosuccinic Acid to this compound

The formation of a cyclic anhydride from a dicarboxylic acid is a well-established transformation, often achieved through dehydration.[5][6] The formation of a five-membered ring from a succinic acid derivative is generally favorable.[7]

Illustrative Protocol for the Synthesis of a Cyclic Anhydride from a Dicarboxylic Acid:

-

Method A: Thermal Dehydration: The dicarboxylic acid is heated at a high temperature, often under reduced pressure, to drive off water and promote cyclization.

-

Method B: Chemical Dehydration: A more common and often higher-yielding method involves the use of a dehydrating agent.

-

Reaction Setup: The dicarboxylic acid (1.0 equivalent) is suspended in an inert solvent such as toluene (B28343) or chloroform (B151607) in a round-bottom flask fitted with a reflux condenser.

-

Reagent Addition: A dehydrating agent, such as acetic anhydride (excess) or a mixture of triphenylphosphine (B44618) oxide and oxalyl chloride, is added to the suspension.[8]

-

Reaction Conditions: The mixture is heated to reflux for a period of 1 to 5 hours, with the progress of the reaction monitored by TLC.[8]

-

Work-up and Purification: After cooling, the solvent and excess reagent are removed under reduced pressure. The resulting crude anhydride can be purified by recrystallization or sublimation.

-

Characterization of this compound: Spectroscopic data for this compound is not readily available in the searched literature. However, based on its structure, the following characteristic spectroscopic features can be predicted:

-

13C NMR: Two distinct carbonyl carbon signals would be expected in the range of 160-180 ppm. Due to the symmetry of the molecule, only one signal for the two equivalent carbonyl carbons might be observed.

-

Infrared (IR) Spectroscopy: Two characteristic carbonyl stretching frequencies for a cyclic anhydride would be expected. For five-membered ring anhydrides, these typically appear around 1865 cm⁻¹ and 1780 cm⁻¹. The C-O-C stretching of the ether linkage would also be present.

Data Presentation

The following table summarizes quantitative data for analogous reactions to provide an estimate of the expected outcomes for the proposed synthesis.

| Step | Reaction | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Oxidation of a 1,2-diol to a 1,2-diketone | N-Bromosuccinimide, Pyridine | Carbon Tetrachloride | Reflux | Not specified | Good to excellent (qualitative) | [1] |

| 1 | Oxidation of a secondary alcohol to a ketone | H₂O₂-urea, (CF₃SO₃)₃La | Ionic Liquid | Not specified | Short | Good | [1] |

| 2 | Cyclization of succinic acid | Triphenylphosphine oxide, Oxalyl chloride | Acetonitrile | 30 | 5 | 94 | [8] |

| 2 | Cyclization of various dicarboxylic acids | MgCl₂, Dialkyl dicarbonates | Not specified | Mild conditions | Not specified | High | [6] |

| 2 | C(sp³)-H Carbonylation to form succinic anhydrides | Pd(II) catalyst | Not specified | Not specified | 12-24 | 36-75 | [7] |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the proposed synthesis of this compound from tartaric acid.

Figure 2: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has outlined a plausible and scientifically sound two-step synthetic route for the preparation of this compound from tartaric acid. By leveraging established methodologies for the oxidation of vicinal diols and the cyclization of dicarboxylic acids, this document provides a foundational framework for the experimental realization of this synthesis. The provided protocols and data, while based on analogous transformations, offer a strong starting point for optimization and development. Further research is warranted to determine the optimal reaction conditions and to fully characterize the final product. The successful synthesis of this compound would provide a valuable new building block for the fields of drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2,3-Dioxobutanedioic acid | C4H2O6 | CID 82062 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dioxosuccinic acid - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Syntheses of Cyclic Anhydrides via Ligand-Enabled C−H Carbonylation of Simple Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculation of Oxolane-3,4-dione Spectral Data: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive theoretical methodology for the calculation of the spectral properties of oxolane-3,4-dione. In the absence of extensive experimental data for this specific molecule, this document provides a robust computational framework for predicting its Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. The protocols described herein are based on established quantum chemical methods successfully applied to analogous cyclic ketones and diketones. This guide is intended to serve as a practical workflow for researchers in computational chemistry and drug development to generate valuable spectral data for novel small molecules.

Introduction

This compound is a five-membered heterocyclic compound containing a tetrahydrofuran (B95107) ring with two ketone functionalities. As with many small heterocyclic molecules, a thorough understanding of its electronic structure and spectroscopic properties is crucial for its potential applications in medicinal chemistry and materials science. Theoretical calculations provide a powerful and cost-effective means to predict and interpret spectral data, aiding in structural elucidation, characterization, and the prediction of chemical behavior. This guide details the application of Density Functional Theory (DFT) and other computational methods for this purpose.

Theoretical Methodology: A Proposed Workflow

The theoretical calculation of spectral data for this compound can be approached through a systematic computational workflow. This process involves geometry optimization, frequency calculations, and specific calculations for each type of spectroscopy.

Caption: Proposed computational workflow for spectral data calculation.

Geometry Optimization and Frequency Analysis

The initial and most critical step is the optimization of the molecular geometry of this compound to find its most stable conformation.

Experimental Protocol:

-

Initial Structure: A 3D structure of this compound is generated using molecular modeling software.

-

Computational Method: Density Functional Theory (DFT) is a widely used and reliable method. The B3LYP functional combined with a high-level basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.[1][2][3]

-

Optimization: A geometry optimization calculation is performed to locate the minimum energy structure on the potential energy surface.

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[3]

Predicted Spectral Data

Infrared (IR) Spectroscopy

The calculated harmonic vibrational frequencies from the frequency analysis can be used to generate a theoretical IR spectrum.

Experimental Protocol:

-

Data Extraction: The vibrational frequencies and their corresponding IR intensities are obtained from the output of the frequency calculation.

-

Scaling: It is a common practice to scale the calculated frequencies to account for anharmonicity and the approximations inherent in the theoretical method. A scaling factor, typically around 0.96-0.98 for B3LYP functionals, can be applied.[3]

-

Visualization: The scaled frequencies and intensities are used to plot a theoretical IR spectrum, which can be compared with experimental data if available.

Table 1: Predicted Major IR Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) | Predicted Intensity |

| C=O Symmetric Stretch | (Value) | (Value) | (Value) |

| C=O Asymmetric Stretch | (Value) | (Value) | (Value) |

| C-O-C Stretch | (Value) | (Value) | (Value) |

| CH₂ Scissoring | (Value) | (Value) | (Value) |

| CH₂ Wagging | (Value) | (Value) | (Value) |

| Ring Deformation | (Value) | (Value) | (Value) |

Note: The values in this table are placeholders and would be populated by the results of the actual quantum chemical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical NMR chemical shifts can be calculated to aid in the interpretation of experimental spectra.

Experimental Protocol:

-

Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts and is implemented in many quantum chemistry software packages.[3]

-

Calculation: A GIAO calculation is performed on the optimized geometry of this compound using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Referencing: The calculated absolute shielding values are then referenced to a standard, typically Tetramethylsilane (TMS), to obtain the chemical shifts (δ). The shielding value for TMS must be calculated at the same level of theory. δ_sample = σ_TMS - σ_sample

Caption: Logical relationship for NMR chemical shift calculation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2/C5-H | (Value) | - |

| C2/C5 | - | (Value) |

| C3/C4 | - | (Value) |

Note: The values in this table are placeholders. The symmetry of the molecule will influence the number of unique signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent Density Functional Theory (TD-DFT).

Experimental Protocol:

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry.

-

Solvent Effects: To better simulate experimental conditions, a solvent model, such as the Polarizable Continuum Model (PCM), should be included in the calculation, specifying a relevant solvent (e.g., water, ethanol).

-

Data Analysis: The output will provide the excitation energies (in eV or nm) and oscillator strengths for the lowest-energy electronic transitions. The oscillator strength is indicative of the intensity of the absorption.[3]

Table 3: Predicted UV-Vis Absorption Maxima (λ_max) for this compound

| Transition | Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) |

| S₀ → S₁ | (Value) | (Value) | (Value) |

| S₀ → S₂ | (Value) | (Value) | (Value) |

| S₀ → S₃ | (Value) | (Value) | (Value) |

Note: The values in this table are placeholders.

Mass Spectrometry (MS)

While direct prediction of a full mass spectrum is complex, computational methods can be used to predict the stability of potential fragment ions, thus suggesting likely fragmentation pathways.

Experimental Protocol:

-

Propose Pathways: Plausible fragmentation pathways for the molecular ion of this compound are proposed based on known fragmentation mechanisms of ketones and ethers.

-

Calculate Energies: The geometries of the parent ion and each proposed fragment ion are optimized, and their electronic energies are calculated.

-

Determine Relative Stabilities: By comparing the relative energies of the fragment ions, one can infer the most likely fragmentation pathways. The fragments with lower energies are generally more stable and thus more likely to be observed.

Conclusion

This guide provides a foundational workflow for the theoretical calculation of the spectral data of this compound. By employing the described DFT and TD-DFT methodologies, researchers can generate reliable predictions of IR, NMR, and UV-Vis spectra, as well as gain insight into mass spectrometric fragmentation. This in-silico data is invaluable for guiding the synthesis, purification, and characterization of this compound and its derivatives, and for understanding its fundamental chemical properties. The correlation between these theoretical predictions and future experimental data will be crucial for validating and refining the computational models.

References

An In-depth Technical Guide on Oxolane-3,4-dione: Chemical Properties and Reactivity

A comprehensive review of available scientific literature reveals a notable absence of specific data for oxolane-3,4-dione. This compound, a derivative of tetrahydrofuran (B95107) with ketone groups at the 3 and 4 positions, does not appear to be a commercially available or extensively studied molecule. Consequently, a detailed technical guide with specific experimental data on its chemical properties, reactivity, and biological interactions cannot be compiled.

For the benefit of researchers, scientists, and drug development professionals, this document will instead provide a theoretical overview of the potential chemical properties and reactivity of this compound based on the known chemistry of related compounds, specifically cyclic α-diketones and substituted oxolanes. The information presented herein is inferred and should be treated as a predictive guide for potential future research.

Theoretical Chemical Properties

Quantitative data for this compound is not available in the current scientific literature. The following table provides a placeholder for the types of data that would be critical for its characterization, alongside general expectations based on its putative structure.

| Property | Predicted Value/Information |

| Molecular Formula | C₄H₄O₃ |

| Molecular Weight | 100.07 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in polar organic solvents |

| Stability | Potentially unstable, prone to hydration and rearrangement |

Predicted Reactivity and Chemical Behavior

The reactivity of this compound would be dominated by the presence of the vicinal dicarbonyl groups within the five-membered ether ring.

1. Keto-Enol Tautomerism: Like other 1,2-diketones, this compound would be expected to exist in equilibrium with its enol tautomer. The presence of the ether oxygen might influence the stability of the enol form.

2. Hydration and Hemiketal Formation: The electrophilicity of the carbonyl carbons would make them susceptible to nucleophilic attack. In the presence of water or alcohols, this compound is predicted to readily form hydrates or hemiketals. Studies on other cyclic 1,3-diketones have shown a tendency for rapid hydration.[1][2]

3. Ring Strain and Stability: The oxolane (tetrahydrofuran) ring itself is relatively stable.[3][4] However, the introduction of sp² hybridized carbonyl carbons at adjacent positions could introduce additional ring strain, potentially making the molecule susceptible to ring-opening reactions under certain conditions.

4. Photochemical Reactions: α-Diketones are known to undergo a variety of photochemical reactions, including [2+2] and [4+2] cycloadditions with alkenes and alkynes upon irradiation.[5] It is plausible that this compound could participate in similar transformations.

5. Condensation Reactions: The α-hydrogens (at the 2 and 5 positions) would be acidic and could be deprotonated with a suitable base, allowing for various condensation reactions.

Experimental Protocols: A Note on the Absence of Data

Due to the lack of published research on this compound, no established experimental protocols for its synthesis, purification, or analysis exist. Researchers interested in this molecule would need to develop synthetic routes and analytical methods. A potential synthetic approach could involve the oxidation of a corresponding diol, such as oxolane-3,4-diol.

Signaling Pathways and Biological Activity: Unexplored Territory

There is no information regarding any biological activity or interaction with signaling pathways for this compound. Its structural isomer, tetrahydrofuran-2,4-dione, is noted as a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals, suggesting that dione-substituted oxolanes could have biological relevance.[6][7] However, without experimental data, any discussion of the biological role of this compound would be purely speculative.

Logical Workflow for a Hypothetical Investigation

Should a researcher wish to investigate this compound, a logical workflow would be necessary. The following diagram, generated using the DOT language, outlines a potential research plan.

References

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydrofuran - Wikipedia [en.wikipedia.org]

- 4. webqc.org [webqc.org]

- 5. Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. openpr.com [openpr.com]

- 7. Tetrahydrofuran [webbook.nist.gov]

Spectroscopic Analysis of Oxolane-3,4-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oxolane-3,4-dione, a five-membered heterocyclic compound, presents a unique structure for spectroscopic investigation. This guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from analogous structures. Detailed hypothetical experimental protocols are provided to guide researchers in the acquisition of actual data. The relationships between different spectroscopic techniques and the structural information they provide are illustrated through clear diagrams.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and theoretical considerations.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 4.8 | Singlet | 4H | CH₂ -O-CH₂ |

Note: The two CH₂ groups are chemically equivalent and are expected to appear as a singlet. The exact chemical shift is influenced by the solvent and the presence of the adjacent carbonyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~195 - 205 | C=O | C =O |

| ~70 - 80 | CH₂ | C H₂-O |

Note: The carbonyl carbons are expected to be significantly downfield due to the deshielding effect of the oxygen atom. The methylene (B1212753) carbons are also deshielded by the adjacent oxygen and carbonyl groups.

Table 3: Predicted IR Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Vibration |

| ~1750 - 1770 | Strong, Sharp | C=O stretch (symmetric and asymmetric) |

| ~1050 - 1150 | Strong | C-O-C stretch (ether) |

| ~2850 - 3000 | Medium | C-H stretch |

Note: The C=O stretching frequency is expected to be high due to the ring strain of the five-membered ring. The presence of two carbonyl groups may lead to two distinct C=O stretching bands.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 116 | [M]⁺ | Molecular ion |

| 88 | [M - CO]⁺ | Loss of carbon monoxide |

| 58 | [M - 2CO]⁺ | Loss of two carbon monoxide molecules |

| 42 | [C₂H₂O]⁺ | Further fragmentation |

Note: The fragmentation pattern is likely to be dominated by the loss of carbon monoxide molecules, which is a common fragmentation pathway for dicarbonyl compounds.

Hypothetical Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Spectral Width: 0-10 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans.

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the internal standard (TMS).

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sample Preparation:

-

Thin Film (Neat): If the sample is a liquid, place a drop between two KBr or NaCl plates.

-

KBr Pellet: If the sample is a solid, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: Record a background spectrum of the empty sample compartment or the KBr pellet matrix.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Sample Introduction:

-

Direct Infusion: If the sample is sufficiently volatile, it can be introduced directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For separation from impurities and analysis of volatile compounds.

-

-

Acquisition (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 10-200.

-

Scan Speed: 1000 amu/s.

-

Source Temperature: 200-250 °C.

-

-

Data Processing: The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Correlation of spectroscopic data to the structure of this compound.

CAS number and IUPAC name for Oxolane-3,4-dione

An In-depth Technical Guide to Oxolane-3,4-dione

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound. Due to the limited availability of direct experimental data for this specific molecule in public databases and scientific literature, this guide combines theoretical chemical principles with data from related compounds to offer a thorough profile.

Chemical Identity

Extensive searches in chemical databases, including PubChem and CAS Common Chemistry, did not yield a specific CAS Registry Number for this compound. This suggests that it is not a commercially available or widely studied compound.

Based on the structure, the systematic IUPAC name is Tetrahydrofuran-3,4-dione .

| Identifier | Value |

| Common Name | This compound |

| Systematic IUPAC Name | Tetrahydrofuran-3,4-dione |

| CAS Registry Number | Not found |

| Molecular Formula | C₄H₄O₃ |

| Molecular Weight | 100.07 g/mol |

| Canonical SMILES | O=C1C(=O)OCC1 |

Physicochemical Properties (Theoretical)

Direct experimental data on the physicochemical properties of this compound are not available. The following table presents estimated properties based on its structure as an α-diketone within a five-membered heterocyclic ring.

| Property | Predicted Value/Comment |

| Physical State | Likely a liquid or low-melting solid at room temperature. |

| Boiling Point | Estimated to be higher than tetrahydrofuran (B95107) (66 °C) due to increased polarity and molecular weight. |

| Melting Point | Dependent on crystal lattice packing; difficult to predict without experimental data. |

| Solubility | Expected to be soluble in polar organic solvents. Miscibility with water is likely high due to the presence of three oxygen atoms capable of hydrogen bonding. |

| Appearance | Pure α-diketones are often yellow-colored. |

| Stability | May be susceptible to hydration of the diketone and rearrangement reactions. Should be stored under inert atmosphere and protected from light. |

Proposed Synthetic Pathway

While no specific experimental protocol for the synthesis of this compound has been found in the reviewed literature, a plausible synthetic route can be proposed starting from a readily available precursor, 3,4-dihydroxy-tetrahydrofuran. The key transformation would be the oxidation of the vicinal diol to the corresponding α-diketone.

Experimental Protocol (Theoretical)

Reaction: Oxidation of 3,4-dihydroxy-tetrahydrofuran to Tetrahydrofuran-3,4-dione.

Reagents and Materials:

-

3,4-dihydroxy-tetrahydrofuran (cis/trans mixture)

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Sodium bicarbonate, saturated aqueous solution

-

Sodium thiosulfate, saturated aqueous solution

-

Magnesium sulfate, anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Eluent (e.g., ethyl acetate (B1210297)/hexanes mixture)

Procedure:

-

To a solution of 3,4-dihydroxy-tetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Note: This is a theoretical protocol and would require optimization and experimental validation.

Chemical Reactivity and Potential Signaling Pathways

This compound, as an α-diketone, is expected to exhibit reactivity characteristic of this functional group. The proximity of the two carbonyl groups influences their electrophilicity and allows for unique chemical transformations.

-

Nucleophilic Addition: The carbonyl carbons are electrophilic and susceptible to attack by nucleophiles.

-

Rearrangement Reactions: Under certain conditions (e.g., basic), α-diketones can undergo benzilic acid-type rearrangements.

-

Condensation Reactions: It can react with amines and other bifunctional nucleophiles to form heterocyclic systems.

-

Enolization: The presence of α-protons allows for enolization, which can be a key step in its reactivity.

Given its structure, this compound could potentially interact with biological systems. The electrophilic nature of the diketone could allow it to react with nucleophilic residues in proteins, such as cysteine or lysine. This could lead to the modulation of protein function and signaling pathways. However, without experimental data, any discussion of its role in specific signaling pathways remains speculative.

Visualizations

Proposed Synthetic Pathway for this compound

Caption: Proposed synthesis of this compound via oxidation.

Conclusion

This compound represents a theoretically interesting but experimentally uncharacterized molecule. This guide provides a foundational understanding based on established chemical principles and data from analogous structures. Further research is necessary to elucidate its synthesis, properties, and potential applications in drug development and other scientific fields. The proposed synthetic pathway offers a starting point for researchers interested in exploring this novel compound.

Oxolane-3,4-dione: A Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of oxolane-3,4-dione. Due to limited direct data on this compound, this guide leverages information on its structural isomer, succinic anhydride (B1165640) (oxolane-2,5-dione), to infer its chemical behavior. This approach is based on the significant structural similarities between the two molecules, both being five-membered rings containing an oxygen atom and two carbonyl groups.

Chemical Properties and Stability of this compound

This compound, a dicarbonyl compound, is expected to exhibit reactivity associated with its ketone functional groups and the strained five-membered ring structure. The stability of this compound is influenced by environmental factors such as pH, temperature, and light exposure.

Hydrolytic Stability

This compound is susceptible to hydrolysis, which involves the cleavage of the ester linkage within the ring. This process is analogous to the hydrolysis of succinic anhydride, which readily reacts with water to form succinic acid. The rate of hydrolysis is expected to be dependent on pH and temperature.

Table 1: Predicted Hydrolytic Stability of this compound based on Succinic Anhydride Data

| Condition | Expected Rate of Hydrolysis | Primary Degradation Product |

| pH | ||

| Acidic (pH < 7) | Slower | 2,3-dihydroxybutanedioic acid |

| Neutral (pH = 7) | Moderate | 2,3-dihydroxybutanedioic acid |

| Basic (pH > 7) | Faster | Salt of 2,3-dihydroxybutanedioic acid |

| Temperature | ||

| Low (e.g., 4°C) | Slow | 2,3-dihydroxybutanedioic acid |

| Room Temperature (e.g., 25°C) | Moderate | 2,3-dihydroxybutanedioic acid |

| Elevated (e.g., >40°C) | Rapid | 2,3-dihydroxybutanedioic acid |

Thermal Stability

Thermal degradation of this compound is anticipated to occur at elevated temperatures, leading to fragmentation of the molecule. Based on studies of succinic anhydride, thermal decomposition is expected to yield carbon monoxide (CO), carbon dioxide (CO2), and ethene (C2H4). The decomposition is likely to follow a complex mechanism involving radical intermediates.

Table 2: Predicted Thermal Degradation Parameters for this compound (based on Succinic Anhydride)

| Parameter | Value | Reference |

| Activation Energy (Ea) for CO formation | 53 kcal/mol | |

| Arrhenius pre-exponential factor (A) for CO formation | 10^11.6 s⁻¹ | |

| Decomposition Temperature Range | 625–775 K |

Photochemical Stability

Exposure to ultraviolet (UV) light is expected to induce photochemical degradation of this compound. Photolysis of succinic anhydride, which absorbs in the 220-270 nm region, results in the formation of CO, CO2, and C2H4. A similar degradation pathway is plausible for this compound.

Degradation Pathways

The primary degradation pathways for this compound are predicted to be hydrolysis, thermal decomposition, and reaction with nucleophiles.

Hydrolysis Pathway

The hydrolysis of this compound involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, leading to the opening of the ring and the formation of 2,3-dihydroxybutanedioic acid.

Caption: Predicted hydrolysis pathway of this compound.

Thermal Degradation Pathway

At elevated temperatures, this compound is expected to undergo fragmentation to yield smaller gaseous molecules.

Caption: Predicted thermal degradation products of this compound.

Reaction with Nucleophiles

This compound, being a dicarbonyl compound, is susceptible to nucleophilic attack. Amines, such as the side chains of amino acids, can react with the carbonyl groups. This is analogous to the reaction of succinic anhydride with amines, which proceeds via a ring-opening amidation to form a succinamic acid derivative.

Caption: Predicted reaction of this compound with a primary amine.

Experimental Protocols for Stability and Degradation Analysis

The following are generalized experimental protocols that can be adapted to study the stability and degradation of this compound, based on established methods for related compounds.

Hydrolysis Study Protocol

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Methodology:

-

Prepare buffer solutions at various pH values (e.g., pH 3, 5, 7, 9).

-

Dissolve a known concentration of oxolane-3,4

An In-depth Technical Guide to the X-ray Crystallography of Oxolane-3,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies involved in the X-ray crystallography of oxolane-3,4-dione derivatives. Given the pharmaceutical interest in five-membered heterocyclic scaffolds, understanding the three-dimensional structure of these compounds at the atomic level is crucial for structure-based drug design and development. This document outlines the typical experimental workflow from synthesis to data analysis, presents crystallographic data for analogous compounds, and provides detailed experimental protocols.

Introduction to X-ray Crystallography of Small Molecules

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. By passing X-rays through a single crystal, a unique diffraction pattern is generated. The analysis of this pattern allows for the elucidation of the crystal structure, providing invaluable information on bond lengths, bond angles, and conformational arrangements of the molecule. For drug development, this information is critical for understanding ligand-receptor interactions and for the rational design of more potent and selective therapeutic agents.

Experimental Workflow

The process of determining the crystal structure of an this compound derivative involves several key stages, from the synthesis of the compound to the final structural analysis. A generalized workflow is depicted below.

The Elusive Chiral Core: An Exploration of 3,4-Functionalized Oxolane Scaffolds as Versatile Building Blocks in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The oxolane (tetrahydrofuran) ring is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous FDA-approved drugs and biologically active natural products.[1] Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, make it an attractive component in drug design. While various substituted oxolanes have been extensively utilized, this technical guide focuses on the synthesis and application of chiral 3,4-functionalized oxolane building blocks. A comprehensive literature review reveals a notable scarcity of information on oxolane-3,4-dione as a stable, isolable chiral building block. This guide will therefore explore the rich chemistry of its synthetic precursors, particularly chiral oxolane-3,4-diols and related derivatives, which serve as versatile and highly valuable intermediates in the construction of complex molecular architectures.

The this compound Moiety: A Theoretical Consideration

A direct investigation into "this compound" as a chiral building block yields a conspicuous absence of experimental data in peer-reviewed literature. This suggests that the vicinal dicarbonyl functionality within the five-membered oxolane ring may impart significant instability to the molecule. Such structures are often prone to rearrangement, hydration, or other decomposition pathways.

The most logical synthetic route to an this compound would be the oxidation of the corresponding chiral oxolane-3,4-diol. However, the conditions required for such an oxidation could potentially lead to C-C bond cleavage between the carbonyls. While the dione (B5365651) remains a theoretical target, the focus for synthetic chemists has pragmatically remained on its more stable and synthetically versatile precursors.

Synthesis of Chiral 3,4-Functionalized Oxolane Building Blocks

The stereocontrolled synthesis of 3,4-substituted oxolanes is a key challenge that has been addressed through various elegant strategies. These methods often establish the critical stereochemistry at the C3 and C4 positions, which can then be further functionalized.

Stereoselective Dihydroxylation of Dihydrofurans

One of the most direct routes to chiral cis-oxolane-3,4-diols is the asymmetric dihydroxylation of 2,3- or 2,5-dihydrofuran (B41785). The Sharpless asymmetric dihydroxylation, using osmium tetroxide in the presence of a chiral ligand, is a powerful tool for this transformation.

Experimental Protocol: Asymmetric Dihydroxylation of 2,5-Dihydrofuran

To a solution of 2,5-dihydrofuran (1.0 mmol) in a 1:1 mixture of t-butanol and water (10 mL) at 0 °C is added AD-mix-β (1.4 g). The heterogeneous mixture is stirred vigorously at 0 °C for 24 hours. Sodium sulfite (B76179) (1.5 g) is then added, and the mixture is warmed to room temperature and stirred for an additional hour. The reaction is extracted with ethyl acetate (B1210297) (3 x 20 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral cis-3,4-dihydroxyoxolane.

| Substrate | Ligand | Yield (%) | ee (%) |

| 2,5-Dihydrofuran | (DHQD)₂PHAL (in AD-mix-β) | >90 | >99 |

Note: Data is representative and compiled from typical Sharpless dihydroxylation reactions.

Cycloaddition Reactions

[3+2] cycloaddition reactions provide a powerful means to construct the oxolane ring with control over multiple stereocenters. The reaction of carbonyl ylides with activated alkenes, often catalyzed by rhodium, can generate highly functionalized oxolanes.

Ring-Opening of Epoxides

Chiral epoxides are readily available starting materials that can be used to construct 3,4-functionalized oxolanes. Intramolecular cyclization of a tethered nucleophile onto the epoxide is a common strategy.

Applications in Medicinal Chemistry

Chiral 3,4-functionalized oxolanes are key intermediates in the synthesis of a wide range of biologically active molecules, including nucleoside analogues, protease inhibitors, and other therapeutic agents.

Nucleoside Analogues

The ribose sugar in many nucleosides is an oxolane ring. The development of antiviral and anticancer nucleoside analogues often involves the synthesis of modified oxolane scaffolds where the 3- and 4-hydroxyl groups are crucial for biological activity and subsequent phosphorylation.

HIV Protease Inhibitors

Several potent HIV protease inhibitors incorporate a chiral oxolane unit. For instance, the synthesis of analogues of Amprenavir has utilized chiral 4,4-dimethyltetrahydrofuran building blocks derived from pantolactone.[1]

Experimental and Logical Workflows

The following diagrams illustrate key synthetic strategies and logical relationships in the exploration of chiral 3,4-functionalized oxolanes.

Conclusion

While this compound remains a theoretical and likely unstable chiral building block, the rich and diverse chemistry of its synthetic precursors, particularly chiral oxolane-3,4-diols, provides a powerful platform for the synthesis of complex and biologically active molecules. The stereoselective methods developed for the synthesis of these 3,4-functionalized oxolanes continue to be of high interest to researchers in drug discovery and development. The strategic incorporation of these chiral scaffolds allows for the fine-tuning of molecular properties, leading to the identification of novel therapeutic agents with improved efficacy and safety profiles. Further exploration into the synthesis and application of these versatile building blocks will undoubtedly continue to fuel innovation in medicinal chemistry.

References

Computational Modeling of Oxolane-3,4-dione Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Oxolane-3,4-dione, a five-membered heterocyclic compound, presents a scaffold of significant interest in medicinal chemistry and drug development. Understanding its reactivity and reaction mechanisms is paramount for the rational design of novel therapeutics and synthetic pathways. This technical guide provides an in-depth overview of the core reaction mechanisms of this compound, leveraging computational modeling data from analogous cyclic anhydrides, primarily succinic anhydride (B1165640), due to the limited availability of specific data for the title compound. The principles and methodologies outlined herein offer a robust framework for predicting and studying the chemical behavior of this compound and its derivatives.

Core Reaction Mechanisms: A Theoretical Perspective

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, making it susceptible to nucleophilic attack. The primary reaction mechanisms explored through computational modeling of analogous systems include aminolysis, hydrolysis, reduction, and thermal decomposition.

Aminolysis: Reaction with Amines

The reaction of cyclic anhydrides with amines (aminolysis) is a fundamental transformation leading to the formation of amides. Computational studies on the aminolysis of succinic anhydride with methylamine (B109427) have elucidated two primary mechanistic pathways: a concerted mechanism and a stepwise addition/elimination mechanism. The concerted mechanism, where bond formation and proton transfer occur simultaneously, is generally found to have a lower activation energy compared to the stepwise pathway.

Catalysis plays a crucial role in the aminolysis of cyclic anhydrides. The reaction can be catalyzed by a second molecule of the amine (base catalysis) or by an acid. In the case of base catalysis, the second amine molecule facilitates proton transfer. Acid catalysis, on the other hand, proceeds via a bifunctional mechanism, often involving the formation of eight-membered ring transition states, which has been found to be a highly favorable pathway.

Table 1: Calculated Activation Energies for the Aminolysis of Succinic Anhydride with Methylamine (Analogous System)

| Reaction Pathway | Catalyst | Computational Method | Calculated Activation Energy (kcal/mol) |

| Concerted | None | B3LYP/6-311++G(d,p) | Lower than stepwise |

| Stepwise | None | B3LYP/6-311++G(d,p) | Higher than concerted |

| Concerted | Methylamine | B3LYP/6-311++G(d,p) | - |

| Stepwise | Acetic Acid | B3LYP/6-311++G(d,p) | ~2 kcal/mol lower than base-catalyzed |

Data extrapolated from computational studies on succinic anhydride.

Logical Relationship of Aminolysis Pathways

Caption: Competing pathways for the aminolysis of this compound.

Hydrolysis: Reaction with Water

Hydrolysis of cyclic anhydrides leads to the corresponding dicarboxylic acids. This reaction is a key consideration in aqueous environments, such as physiological conditions, and can impact the stability and bioavailability of drug candidates. The mechanism involves the nucleophilic attack of a water molecule on one of the carbonyl carbons, followed by ring opening. The presence of either acid or base can catalyze this process.

Recent studies have highlighted the role of general-base assisted catalysis as a viable pathway for the hydrolysis of smaller anhydrides.[1]

Table 2: Calculated Activation Energies for Hydrolysis of Various Cyclic Anhydrides (Analogous Systems)

| Anhydride | Computational Method | Activation Energy (kcal/mol) |

| Maleic Anhydride | AM1 | +34.3 |

| Tetrahydrophthalic Anhydride | AM1 | +40.6 |

| Norbornene Anhydride | AM1 | +43.1 |

| Itaconic Anhydride | AM1 | +45.9 |

| Succinic Anhydride | AM1 | +47.7 |

Data from a computational study on cyclic anhydride ring expansion via hydrolysis.[2]

Experimental Workflow for Monitoring Hydrolysis via HPLC

Caption: Workflow for the kinetic analysis of this compound hydrolysis.

Reduction: Reaction with Metal Hydrides

The reduction of unsymmetrical cyclic anhydrides with metal hydrides can lead to the formation of two isomeric lactones. The regioselectivity of this reaction is influenced by a combination of steric and electronic factors. Simple metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) often favor the reduction of the more hindered carbonyl group in substituted succinic anhydrides.[3] In contrast, bulkier reducing agents, such as selectrides, tend to attack the less sterically hindered carbonyl.

For this compound, the ether oxygen will likely influence the electronic properties of the adjacent carbonyl group, potentially affecting the regioselectivity of the reduction. Computational modeling can be employed to predict the preferred site of hydride attack by calculating the partial charges on the carbonyl carbons and the activation energies for the two possible pathways.

Signaling Pathway of Regioselective Reduction

Caption: Regioselective reduction pathways of this compound.

Thermal Decomposition

Computational studies on the unimolecular decomposition of succinic anhydride reveal that it occurs via a concerted fragmentation mechanism.[2] The primary decomposition products are carbon monoxide (CO), carbon dioxide (CO₂), and ethene (C₂H₄). This reaction has a significant activation barrier, suggesting that succinic anhydride is thermally stable under normal conditions.[2] For this compound, the presence of the ether oxygen may alter the decomposition pathway and activation energy.

Table 3: Calculated Activation Barrier for Unimolecular Decomposition of Succinic Anhydride (Analogous System)

| Reaction | Computational Method | Activation Barrier (kcal/mol) | Products |

| Unimolecular Decomposition | G2M(CC2) | 69.6 | CO + CO₂ + C₂H₄ |

Data from a computational study on the unimolecular decomposition of succinic anhydride.[2]

Experimental Protocols for Reaction Mechanism Studies

Detailed experimental investigation is crucial to validate and refine the predictions from computational models. Below are generalized protocols for studying the key reactions of cyclic anhydrides, which can be adapted for this compound.

Protocol 1: Kinetic Analysis of Aminolysis using UV-Vis Spectroscopy

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable non-reactive, transparent solvent (e.g., acetonitrile (B52724), dioxane).

-

Prepare a series of amine solutions of varying concentrations in the same solvent.

-

-

Spectrophotometer Setup:

-

Set the UV-Vis spectrophotometer to a wavelength where the reactant or product has a distinct absorbance.

-

Equilibrate the sample holder to the desired reaction temperature.

-

-

Kinetic Run:

-

Mix the this compound solution and the amine solution directly in a cuvette.

-

Immediately start recording the absorbance as a function of time.

-

-

Data Analysis:

-

Plot absorbance versus time.

-

Determine the initial reaction rate from the slope of the curve at t=0.

-

By varying the concentration of the amine, the order of the reaction with respect to the amine and the rate constant can be determined.

-

Protocol 2: Monitoring Hydrolysis by HPLC

-

Reaction Setup:

-

Dissolve a known amount of this compound in a buffered aqueous solution at the desired pH.

-

Maintain the reaction mixture at a constant temperature using a water bath.

-

-

Sample Collection and Quenching:

-

At specific time intervals, withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a solution that rapidly converts the remaining anhydride to a stable derivative (e.g., a solution of benzylamine (B48309) in a non-aqueous solvent).[4]

-

-

HPLC Analysis:

-

Inject the quenched samples into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Use a suitable mobile phase (e.g., a gradient of water and acetonitrile with a small amount of acid like formic acid) to separate the anhydride derivative and the dicarboxylic acid product.[5]

-

Detect the compounds using a UV detector at an appropriate wavelength.

-

-

Data Analysis:

-

Generate a calibration curve for both the anhydride derivative and the dicarboxylic acid.

-

Calculate the concentration of the anhydride remaining and the product formed at each time point.

-

Plot the concentration of the reactant versus time to determine the rate of hydrolysis.

-

Conclusion

The computational modeling of this compound reaction mechanisms, informed by studies on analogous cyclic anhydrides, provides a powerful predictive tool for understanding its chemical behavior. The primary reaction pathways of aminolysis, hydrolysis, reduction, and thermal decomposition are governed by factors such as the nature of the nucleophile, the presence of catalysts, and steric and electronic effects. The experimental protocols outlined in this guide offer a practical framework for validating these theoretical models and for generating robust kinetic and mechanistic data. A thorough understanding of these reaction mechanisms is essential for the successful application of this compound in drug discovery and development. Further computational and experimental studies specifically focused on this compound are warranted to refine the models and provide more precise insights into its reactivity.

References

- 1. "A Comparative Study on the Hydrolysis of Acetic Anhydride and N,N-Dime" by William C. Cooper, Abhinay Chilukoorie et al. [dc.etsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Method for Analysis of Trimellitic Anhydride and Trimellitic Acid on Newcrom B Column | SIELC Technologies [sielc.com]

Methodological & Application

Application of Oxolane-3,4-dione and its Analogs in Polymer Chemistry

Introduction

Oxolane-3,4-dione, a five-membered heterocyclic compound, and its structural isomers and analogs, are versatile monomers and building blocks in polymer chemistry. While direct polymerization of this compound is not extensively documented, its close relatives, particularly succinic anhydride (B1165640) (oxolane-2,5-dione) and various dioxolane derivatives, are widely employed in the synthesis of a diverse range of polymers. These monomers are valued for their reactivity, the functionality they can introduce into polymer backbones, and their potential to be derived from renewable resources. This application note provides a detailed overview of the use of these oxolane-based diones in polymer synthesis, including experimental protocols and quantitative data for key polymerization processes.

Key Applications in Polymer Synthesis

Derivatives of succinic anhydride and other dioxolanes are primarily used in the following polymerization reactions:

-

Ring-Opening Polymerization (ROP): Cyclic esters and anhydrides are excellent monomers for ROP, leading to the formation of polyesters and polyanhydrides. These polymers are often biodegradable and biocompatible, making them suitable for biomedical applications.

-

Polycondensation: Dicarboxylic anhydrides, such as succinic anhydride, can react with diols and diamines in polycondensation reactions to produce polyesters and polyamides, respectively.

-

Copolymerization: These monomers can be copolymerized with other cyclic monomers or vinyl monomers to tailor the properties of the resulting polymers for specific applications, including drug delivery, tissue engineering, and specialty coatings.[1]

Experimental Protocols

This protocol describes the synthesis of a biodegradable polyester, poly(succinic anhydride), through the ring-opening polymerization of succinic anhydride.

Materials:

-

Succinic anhydride (oxolane-2,5-dione)

-

Stannous octoate (Sn(Oct)₂) catalyst

-

1-dodecanol (B7769020) (initiator)

-

Toluene (B28343) (solvent)

-

Methanol (B129727) (for precipitation)

-

Argon or Nitrogen gas supply

-

Schlenk line and glassware

Procedure:

-

Drying of Reagents: Succinic anhydride is recrystallized from dry chloroform (B151607) and dried under vacuum. Toluene is dried over sodium/benzophenone and distilled. 1-dodecanol and stannous octoate are used as received but stored under an inert atmosphere.

-

Polymerization Setup: A dry Schlenk flask is charged with succinic anhydride (e.g., 5.0 g, 50 mmol) and 1-dodecanol (e.g., 0.093 g, 0.5 mmol, for a target degree of polymerization of 100). The flask is evacuated and backfilled with argon three times.

-

Addition of Solvent and Catalyst: Dry toluene (20 mL) is added to the flask via syringe. The mixture is heated to 120 °C to dissolve the monomer. Once dissolved, a stock solution of stannous octoate in toluene (e.g., 0.1 M) is added via syringe (e.g., 0.5 mL, 0.05 mmol).

-

Polymerization: The reaction mixture is stirred at 120 °C for 24 hours under an argon atmosphere.

-

Isolation of Polymer: The flask is cooled to room temperature, and the viscous solution is diluted with a small amount of toluene. The polymer is precipitated by slowly adding the solution to an excess of cold methanol with vigorous stirring.

-

Purification and Drying: The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum at 40 °C until a constant weight is achieved.

Quantitative Data

The properties of polymers derived from oxolane dione (B5365651) analogs are highly dependent on the monomer structure, catalyst, and reaction conditions. The following table summarizes typical data for the polymerization of related monomers.

| Monomer | Polymerization Method | Catalyst | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | Tm (°C) | Reference |

| Succinic Anhydride | ROP | Sn(Oct)₂ | 10 - 50 | 1.2 - 1.8 | -10 to 5 | 110 - 120 | [2] |

| L-Lactide | ROP | Sn(Oct)₂ | 50 - 200 | 1.3 - 1.9 | 55 - 60 | 170 - 180 | [3] |

| ε-Caprolactone | ROP | Sn(Oct)₂ | 40 - 100 | 1.4 - 2.0 | -60 | 60 | [3] |

| 1,3-Dioxolane | Cationic ROP | Sc(OTf)₃ | up to 220 | 1.6 - 2.2 | - | 50 - 55 | [4] |

Table 1: Polymerization Data for Succinic Anhydride and Related Cyclic Monomers. Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Tm = Melting temperature.

Visualizations

References

- 1. Enzymatic Synthesis of Copolyesters with the Heteroaromatic Diol 3,4-Bis(hydroxymethyl)furan and Isomeric Dimethyl Furandicarboxylate Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polymers based on thieno[3,4-c]pyrrole-4,6-dione and pyromellitic diimide by CH–CH arylation reaction for high-performance thin-film transistors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 4. rcilabscan.com [rcilabscan.com]

Application Notes and Protocols: Oxolane-3,4-dione (Succinic Anhydride) as a Precursor for Pharmaceuticals

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Oxolane-3,4-dione, more commonly known as succinic anhydride (B1165640) (IUPAC name: Oxolane-2,5-dione), is a versatile cyclic dicarboxylic anhydride that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents. Its reactivity allows for the introduction of a four-carbon chain, which can be further modified to create diverse chemical scaffolds. This document provides detailed application notes and experimental protocols for the use of succinic anhydride as a precursor in the synthesis of pharmaceuticals, with a focus on the non-steroidal anti-inflammatory drug (NSAID) Fenbufen and its application as a linker in antibiotic prodrugs.

I. Application: Synthesis of Fenbufen via Friedel-Crafts Acylation

Fenbufen is an NSAID belonging to the propionic acid derivative class. Its synthesis prominently features a Friedel-Crafts acylation reaction using succinic anhydride and biphenyl (B1667301).

Experimental Protocol: Synthesis of 4-(biphenyl-4-yl)-4-oxobutanoic acid (Fenbufen precursor)

This protocol outlines the laboratory-scale synthesis of the key intermediate for Fenbufen.

Materials:

-

Succinic anhydride

-

Biphenyl

-

Anhydrous Aluminum chloride (AlCl₃)

-

1,2-Dichloroethane (ethylene dichloride)

-

Concentrated Hydrochloric acid (HCl)

-

Ice

-

Petroleum ether

Equipment:

-

2-L round-bottom flask

-

Thermometer

-

Guard tube

-

Solvent addition funnel

-

Stirrer

-

Filtration apparatus

Procedure:

-

To a 2-L round-bottom flask fitted with a thermometer, guard tube, and solvent addition funnel, add 1,2-dichloroethane.

-

To this solvent, add succinic anhydride (0.7 mmol) and anhydrous aluminum chloride (1.1 equiv.).

-

Cool the reaction mixture to 15 °C while stirring.

-

Slowly add biphenyl (0.7 mmol) dropwise to the reaction mixture, ensuring the temperature is maintained at 15 °C.[1]

-

After the addition is complete, continue stirring the reaction mixture for 3-4 hours at room temperature.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid with constant stirring.[1]

-

The product will precipitate as a solid. Filter the solid and wash it with petroleum ether (200 mL).[1]

-

Dry the resulting solid to obtain 4-(biphenyl-4-yl)-4-oxobutanoic acid.

Data Presentation:

| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio | Yield (%) | Reference |

| Succinic anhydride | 100.07 | 1 | - | [1] |

| Biphenyl | 154.21 | 1 | - | [1] |

| Aluminum chloride | 133.34 | 1.1 | - | [1] |

| 4-(biphenyl-4-yl)-4-oxobutanoic acid | 254.28 | - | 80 | [1] |

Mechanism of Action: Fenbufen

Fenbufen, as a non-steroidal anti-inflammatory drug, exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[2][3] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4]

Signaling Pathway Diagram: COX Pathway

Caption: Fenbufen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

II. Application: Succinic Anhydride as a Linker in Antibiotic Prodrugs

Succinic anhydride is utilized to synthesize prodrugs of antibiotics like amoxicillin (B794) and cephalexin. The anhydride reacts with a nucleophilic group on the parent drug, forming a succinate (B1194679) ester or amide linkage. This modification can improve the drug's solubility, taste, or stability.[5]

Experimental Protocol: General Synthesis of Amoxicillin/Cephalexin Succinate Prodrugs

This protocol provides a general method for the synthesis of succinate-linked antibiotic prodrugs.

Materials:

-

Amoxicillin or Cephalexin

-

Succinic anhydride

-

Water

-

Organic solvent (e.g., acetone)

Equipment:

-

Round-bottom flask

-

Stirrer

-

pH meter

Procedure:

-

Dissolve the parent antibiotic (e.g., amoxicillin or cephalexin) in water.

-

In a separate container, dissolve succinic anhydride in a suitable organic solvent.

-

Slowly add the succinic anhydride solution to the antibiotic solution while stirring.

-

Monitor and adjust the pH of the reaction mixture to maintain slightly basic conditions, which facilitates the reaction.

-

Continue stirring for several hours at room temperature.

-

Upon reaction completion, the prodrug can be isolated by precipitation, extraction, or chromatography.

-

The final product should be washed and dried.

Data Presentation:

| Parent Drug | Linker | Prodrug | Purpose of Prodrug Formation | Reference |

| Amoxicillin | Succinic anhydride | Amoxicillin-succinate | Improved stability and taste masking | [5] |

| Cephalexin | Succinic anhydride | Cephalexin-succinate | Improved stability and taste masking | [5] |

Experimental Workflow Diagram: Prodrug Synthesis

Caption: General workflow for synthesizing antibiotic-succinate prodrugs.

Disclaimer: These protocols are intended for informational purposes for qualified researchers and scientists. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific laboratory settings and scales.

References

Application Notes and Protocols for Oxolane Derivatives in Asymmetric Synthesis

Disclaimer: A comprehensive search of scientific literature did not yield specific examples of oxolane-3,4-dione being directly utilized in asymmetric synthesis protocols as a substrate, catalyst, or chiral auxiliary. The following application notes and protocols are therefore focused on the broader, well-established field of the asymmetric synthesis of chiral oxolane (tetrahydrofuran) derivatives , which are structurally related and of significant interest to researchers, scientists, and drug development professionals.

Introduction to Asymmetric Synthesis of Chiral Oxolanes

Chirally pure substituted oxolanes (tetrahydrofurans) are prevalent structural motifs in a vast number of natural products and pharmaceutical agents, exhibiting a wide range of biological activities. Consequently, the development of stereoselective methods to access these compounds is a major focus of modern organic synthesis. Key strategies include catalytic asymmetric cycloadditions, the use of chiral auxiliaries, and intramolecular cyclizations of enantiomerically enriched precursors.

Application Notes

This section provides an overview of prominent strategies for the asymmetric synthesis of chiral oxolane derivatives, highlighting their scope and utility.

Copper-Catalyzed Asymmetric [4+1] Cycloadditions

A powerful method for the synthesis of highly functionalized 2,3-dihydrofurans, which are versatile precursors to chiral tetrahydrofurans, is the copper-catalyzed [4+1] cycloaddition of enones with diazo compounds. The stereochemical outcome of this reaction can be effectively controlled by employing a chiral ligand. Planar-chiral bipyridine ligands have shown particular promise in achieving high diastereoselectivity and enantioselectivity. The resulting dihydrofurans can be readily converted to the corresponding saturated tetrahydrofuran (B95107) derivatives through stereoselective hydrogenation and subsequent functional group manipulations.

Use of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. While no specific use of this compound as a chiral auxiliary has been reported, other auxiliaries like oxazolidinones and camphorsultam are widely used to synthesize chiral building blocks that can be converted into oxolane derivatives.[1] For instance, an aldol (B89426) reaction using an oxazolidinone auxiliary can establish key stereocenters in an acyclic precursor, which can then undergo intramolecular cyclization to form a chiral tetrahydrofuran.

Quantitative Data Summary

The following tables summarize quantitative data for key asymmetric transformations leading to chiral oxolane precursors.

Table 1: Ligand Screening in Copper-Catalyzed Asymmetric [4+1] Cycloaddition of Chalcone with t-Butyl Diazoacetate

| Entry | Chiral Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Bis(oxazoline) | 25 | 2:1 | 10 |

| 2 | Semicorrin | 30 | 2:1 | 5 |

| 3 | Bis(azaferrocene) | 45 | 3:1 | 20 |

| 4 | Planar-chiral 2,2′-bipyridine (bpy*) | 60 | 10:1 | 75 |

Data adapted from a study on copper-catalyzed asymmetric cycloadditions.

Table 2: Scope of the Copper-Catalyzed Asymmetric [4+1] Cycloaddition

| Entry | R (Enone) | R¹ (Enone) | Yield (%) | dr | ee (%) |

| 1 | C₆H₅ | C₆H₅ | 78 | >20:1 | 90 |

| 2 | 4-MeO-C₆H₄ | C₆H₅ | 85 | >20:1 | 92 |

| 3 | 4-CF₃-C₆H₄ | C₆H₅ | 72 | >20:1 | 88 |

| 4 | 2-Naphthyl | C₆H₅ | 80 | >20:1 | 91 |

| 5 | 2-Furyl | C₆H₅ | 75 | 15:1 | 85 |

| 6 | CH=CHC₆H₅ | C₆H₅ | 88 | >20:1 | 93 |

Data represents a selection of substrates from a study on the scope of the cycloaddition reaction.

Experimental Protocols

Below are detailed methodologies for key experiments in the asymmetric synthesis of chiral oxolane precursors.

Protocol 1: General Procedure for Copper-Catalyzed Asymmetric [4+1] Cycloaddition

Materials:

-

Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complex (CuOTf·0.5C₆H₆)

-

Planar-chiral 2,2′-bipyridine (bpy*) ligand

-

Substituted enone

-

Tert-butyl diazoacetate

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the enone (0.5 mmol) in anhydrous DCM (2.0 mL).

-

In a separate flask, prepare the catalyst by stirring CuOTf·0.5C₆H₆ (0.025 mmol, 5 mol%) and the bpy* ligand (0.0275 mmol, 5.5 mol%) in anhydrous DCM (1.0 mL) for 1 hour at room temperature.

-

Add the catalyst solution to the enone solution.

-

Add a solution of tert-butyl diazoacetate (0.6 mmol) in anhydrous DCM (2.0 mL) to the reaction mixture via syringe pump over 4 hours.

-

Stir the reaction mixture at room temperature until the enone is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the 2,3-dihydrofuran (B140613).

Protocol 2: Conversion of 2,3-Dihydrofuran to a Chiral Tetrahydrofuran

Materials:

-

Chiral 2,3-dihydrofuran from Protocol 1

-

Palladium on carbon (Pd/C, 10 wt%)

-

Methanol (MeOH)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether (Et₂O)

Procedure:

-

Hydrogenation: Dissolve the 2,3-dihydrofuran (0.4 mmol) in MeOH (5.0 mL) and add Pd/C (10 mol%). Stir the mixture under a hydrogen atmosphere (1 atm) until the reaction is complete (monitored by TLC or GC-MS). Filter the mixture through a pad of Celite and concentrate the filtrate to obtain the saturated tetrahydrofuran ester.

-

Reduction: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of LiAlH₄ (0.8 mmol) in anhydrous Et₂O (3.0 mL). Cool the suspension to 0 °C. Add a solution of the tetrahydrofuran ester from the previous step in anhydrous Et₂O (2.0 mL) dropwise. Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting suspension and dry the filtrate over anhydrous sodium sulfate. Concentrate the solution to yield the chiral tetrahydrofuran alcohol.

Visualizations

The following diagrams illustrate the described synthetic workflows.

Caption: Pathway for synthesizing chiral tetrahydrofurans via asymmetric cycloaddition.

Caption: General logic for the synthesis of chiral oxolanes using a chiral auxiliary.

References

Derivatization of Oxolane-3,4-dione for Biological Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxolane-3,4-dione, in its more stable anhydride (B1165640) form, succinic anhydride, serves as a versatile starting scaffold for the synthesis of a diverse array of heterocyclic compounds. The derivatization of this scaffold, primarily leading to the formation of N-substituted succinimides, has garnered significant attention in medicinal chemistry. These derivatives have demonstrated a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects, making them promising candidates for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis and biological screening of this compound derivatives.

Synthetic Strategies: From this compound to Bioactive Succinimides

The primary route for the derivatization of this compound involves its conversion to succinic anhydride, which then readily reacts with primary amines to form N-substituted succinimides. This reaction is typically straightforward and can be achieved under various conditions, including green chemistry approaches using hot water as a solvent.

A general and efficient method for the synthesis of N-alkyl and N-aryl succinimides involves the reaction of succinic acid with primary amines in hot water, eliminating the need for catalysts and organic solvents.[1][2] Another common method is the one-pot synthesis from succinic anhydride and amines in acetic acid, sometimes facilitated by a catalyst like zinc powder.[3] The resulting succinimide (B58015) core can be further modified to introduce diverse functionalities, enhancing the potential for targeted biological activity.

Biological Activities and Quantitative Data

Succinimide derivatives have been extensively screened for a variety of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Enzyme Inhibition